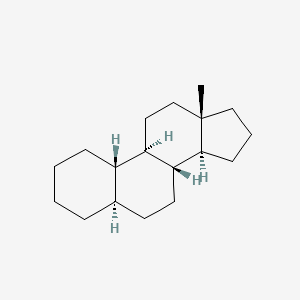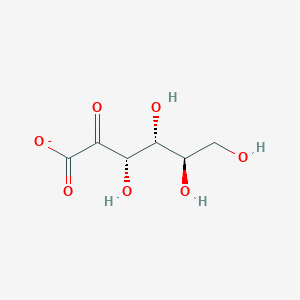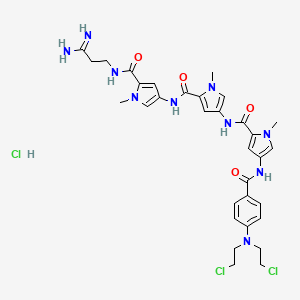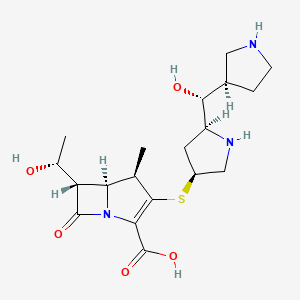
Taxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxine is a natural product found in Taxus cuspidata, Taxus brevifolia, and Taxus baccata with data available.
Wissenschaftliche Forschungsanwendungen
Taxine Alkaloids: Mechanism and Toxicity
Taxines, primarily from yew plants (Taxus spp.), are the focus of various scientific studies due to their poisonous properties. Significant advancements have been made in understanding their pharmacological and toxicological mechanisms, especially their impact on cardiac myocytes, which is a primary factor in heart failure and death in cases of poisoning (Wilson, Sauer, & Hooser, 2001).
Analysis of Taxus Alkaloids
Innovative methods have been developed for identifying taxines in biological samples. Techniques like high-performance liquid chromatography and mass spectrometry have been pivotal in detecting taxines in various cases, including forensic investigations (Kula et al., 2009).
This compound: A Historical Overview
The historical and toxicological significance of this compound is well-documented. Understanding its chemical structure and properties has been a subject of research for decades, providing insight into its use and effects (Appendino, 1996).
Structural Elucidation of this compound
Scientific research has also focused on determining the precise structure of this compound components, such as this compound A from Taxus baccata L., using advanced techniques like NMR and X-ray diffractometry (Graf et al., 1982).
Semisynthesis of this compound Analogs
Research into the semisynthesis of this compound analogs from Taxus baccata has been conducted, exploring potential applications and modifications of this compound compounds (Wiegerinck et al., 1996).
Electrophysiological Investigations of this compound
Studies on this compound's impact on heart cells, particularly its effects on sodium and calcium currents in ventricular cells, highlight its significance in pharmacological research (Tekol & Kameyama, 1987).
This compound Poisoning Detection in Animals
There has been development in methods for detecting this compound poisoning in animals, such as horses, using liquid chromatography/mass spectrometry (Kite, Lawrence, & Dauncey, 2000).
Antioxidative Effects of Taxanes
Exploring the antioxidative effects of taxanes, including this compound B, has been a significant area of research, particularly in cell viability and oxidative stress models (Xiao, 2010).
Eigenschaften
CAS-Nummer |
12607-93-1 |
|---|---|
Molekularformel |
C35H47NO10 |
Molekulargewicht |
641.7 g/mol |
IUPAC-Name |
[(2S,3E,5S,7S,8S,10R,13S)-2,13-diacetyloxy-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (2R,3S)-3-(dimethylamino)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C35H47NO10/c1-18-24(44-19(2)37)15-23-26(45-20(3)38)14-22-17-35(6,32(42)30(40)28(18)34(23,4)5)27(39)16-25(22)46-33(43)31(41)29(36(7)8)21-12-10-9-11-13-21/h9-14,23-27,29-31,39-41H,15-17H2,1-8H3/b22-14+/t23?,24-,25-,26-,27-,29-,30+,31+,35-/m0/s1 |
InChI-Schlüssel |
KOTXAHKUCAQPQA-AAUVPWARSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H](C(C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3O)OC(=O)[C@@H]([C@H](C4=CC=CC=C4)N(C)C)O)C)O |
SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3O)OC(=O)C(C(C4=CC=CC=C4)N(C)C)O)C)O |
Kanonische SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3O)OC(=O)C(C(C4=CC=CC=C4)N(C)C)O)C)O |
Color/Form |
Granular amorphous powde |
melting_point |
121-124 °C |
Andere CAS-Nummern |
12607-93-1 |
Löslichkeit |
Soluble in ether, chloroform, alcohol. Practically insoluble in water, petroleum ether In water, 2.4 mg/L at 25 °C (est) |
Synonyme |
taxine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



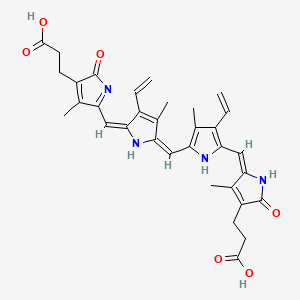
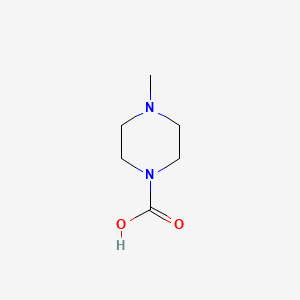

![11,12-Dihydroxybenzo[a]pyrene](/img/structure/B1234016.png)
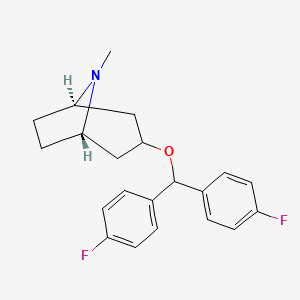
![(6aS)-3,6a,10-trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-9(6H)-one](/img/structure/B1234020.png)
![dimethyl 2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B1234021.png)
